molecular formula C11H10F2O3 B1428944 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid CAS No. 1343436-42-9

4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid

Cat. No. B1428944
CAS RN: 1343436-42-9
M. Wt: 228.19 g/mol
InChI Key: PFVZZPBKPNWGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid (4-CPDFB) is a novel organic compound with a wide range of potential applications in the fields of medicine, biochemistry, and materials science. 4-CPDFB has been studied extensively in recent years due to its unique properties and potential applications in a variety of fields.

Scientific Research Applications

Synthesis and Chemical Applications

  • The development of synthetic methods for compounds structurally related to 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is significant for pharmaceutical applications. For instance, a study by Zhang et al. (2014) describes the synthesis of an impurity in crude Roflumilast, emphasizing the importance of such compounds in creating high-purity pharmaceutical ingredients (Han Zhang et al., 2014).

  • The regioexhaustive functionalization of difluorophenols, as explored by Marzi et al. (2004), demonstrates the chemical versatility of difluorobenzoic acid derivatives in organic synthesis, potentially extending to compounds like this compound for creating diverse chemical entities (E. Marzi, J. Gorecka, M. Schlosser, 2004).

  • Zhang et al. (2017) focus on an efficient synthesis pathway for a key intermediate in preparing an impurity of moxifloxacin, highlighting the utility of difluorobenzoic acid derivatives in synthesizing complex molecules (Mingguang Zhang et al., 2017).

Material Science and Pharmacological Intermediates

  • Research into the structural opportunities provided by difluorobenzoic acid derivatives, as presented by Schlosser and Heiss (2003), showcases the potential of these compounds in material science for creating new molecules with specific properties (M. Schlosser, C. Heiss, 2003).

  • The study on cyclopolic acid compounds and their derivatives using semi-empirical methods, conducted by Arsyad et al. (2021), provides insights into the stability and reactivity of related compounds, which could inform the development of materials and drugs (A. Arsyad et al., 2021).

properties

IUPAC Name

4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVZZPBKPNWGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclopropylmethanol (5.62 mL) in DMF (30 mL) was added sodium hydride (60% oil, 2.84 g), and the mixture was stirred at room temperature for 15 min. To the reaction mixture was added 3,4,5-trifluorobenzoic acid (5.00 g), and the mixture was stirred at room temperature for 30 min. The reaction mixture was neutralized with 6 M hydrochloric acid, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. To a solution of the obtained residue in DMF (20 mL) were added potassium carbonate (3.92 g) and methyl iodide (1.77 mL), and the mixture was stirred with heating at 60° C. for 40 min. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate). To a solution of the obtained oil in a mixed solvent of THF (20 mL) and methanol (20 mL) was added 2 M aqueous sodium hydroxide solution (28.8 mL), and the mixture was stirred with heating at 60° C. for 40 min. The reaction mixture was allowed to cool to room temperature, and neutralized with 6 M hydrochloric acid, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained solid was washed with hexane to give the title compound (5.32 g).
Quantity
5.62 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.